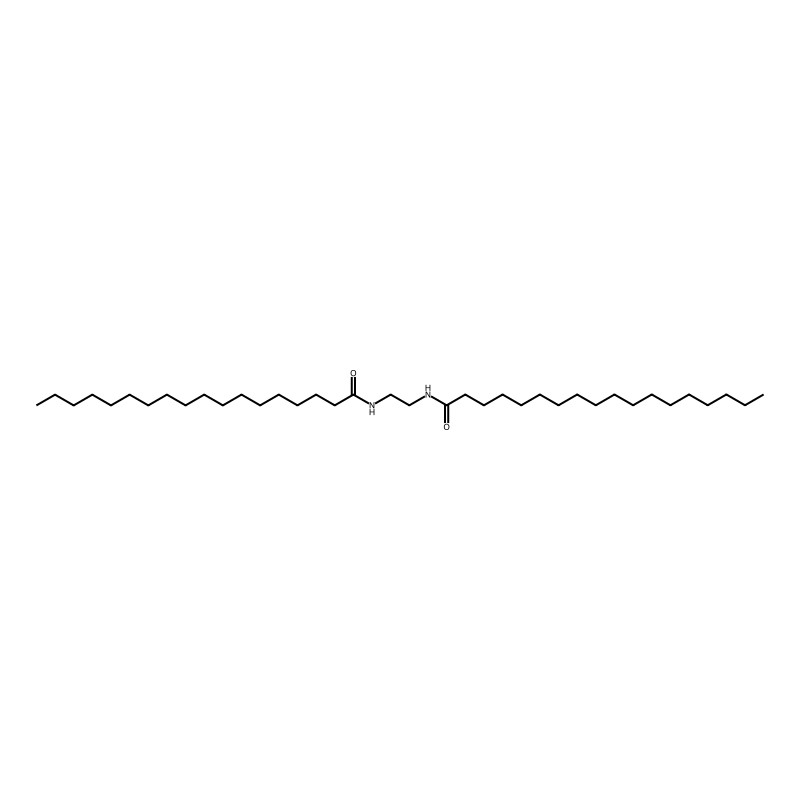

N,N'-Ethylenebis(stearamide)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Applications in Material Science

Dispersing agent and internal/external lubricant

EBS is used in various polymer applications to improve the dispersion of solid compounding materials . This enhances processability by reducing friction and abrasion during processing, leading to smoother and more stable final products .

Release agent and antistatic agent

EBS functions as a release agent in the production of thermoplastics, wiring, and paper . It facilitates the easy removal of molded or shaped objects from their molds without sticking or damage . Additionally, its antistatic properties prevent the buildup of static charge on materials, which can be detrimental in some research settings.

Applications in Drug Delivery and Formulation

Liposome and nanoparticle formulation

EBS can be used as a component in the formulation of liposomes and nanoparticles, which are microscopic delivery vehicles for drugs and other therapeutic agents [1]. Its amphiphilic nature, meaning it has both water-loving and water-hating portions, allows it to stabilize the structure of these delivery systems and enhance their ability to encapsulate and deliver their cargo [1].

Controlled release applications

EBS can be used to control the release rate of drugs from formulations. By incorporating it into matrices or coatings, it can create a physical barrier that slows down the diffusion of the drug, allowing for sustained or targeted release [2].

N,N'-Ethylenebis(stearamide), also known as Ethylene bis stearamide, is a synthetic organic compound with the molecular formula and a CAS number of 110-30-5. It appears as a waxy white solid or powder, characterized by its low toxicity and high melting point, making it suitable for various industrial applications. The compound is formed through the reaction of ethylenediamine and stearic acid, resulting in a structure that features two stearamide groups linked by an ethylene bridge .

N,N'-Ethylenebis(stearamide) is recognized for its excellent thermal stability and resistance to acids and bases, which enhances its utility in diverse applications, particularly in the plastics industry as a lubricant and release agent .

The primary chemical reaction involved in the formation of N,N'-Ethylenebis(stearamide) is the amidation of stearic acid with ethylenediamine. The reaction can be represented as follows:

This reaction typically requires heat to proceed, resulting in the formation of an amide bond. The compound is stable under standard conditions but can react violently with strong oxidizing agents, producing nitrogen oxides upon combustion .

The synthesis of N,N'-Ethylenebis(stearamide) primarily involves the following steps:

- Reactants Preparation: Stearic acid and ethylenediamine are prepared in appropriate stoichiometric ratios.

- Heating: The mixture is heated under controlled conditions to facilitate the amidation reaction.

- Cooling and Purification: Once the reaction is complete, the product is cooled and purified through crystallization or filtration to achieve the desired purity level.

Alternative methods may include solvent-assisted synthesis or microwave-assisted techniques to enhance yield and reduce reaction time .

N,N'-Ethylenebis(stearamide) has numerous applications across various industries:

- Plastics Industry: Used as an internal and external lubricant to improve processability, reduce friction, and enhance color stability in thermoplastics such as polyvinyl chloride (PVC) and polyethylene.

- Release Agent: Acts as a form release agent in molding processes, facilitating easy removal of finished products from molds.

- Antistatic Agent: Employed in textiles and synthetic fibers to impart antistatic properties.

- Pigment Dispersion: Enhances the dispersion of pigments in coatings and inks, contributing to uniform color distribution .

Interaction studies involving N,N'-Ethylenebis(stearamide) focus on its compatibility with various polymers and additives. It demonstrates good dispersibility with halloysite nanotubes in polylactic acid matrices, enhancing mechanical properties while maintaining transparency. Additionally, it interacts favorably with other fatty amides and waxes, allowing for synergistic effects when used in formulations .

Several compounds share structural similarities with N,N'-Ethylenebis(stearamide), including:

- N,N'-Distearoylethylenediamine

- N,N'-Dioctadecanoylethylenediamine

- N,N'-Ethylenebisstearamide

- Octadecanamide

Comparison TableCompound Name Molecular Formula Characteristics Unique Features N,N'-Ethylenebis(stearamide) Waxy solid, low toxicity High melting point; excellent thermal stability N,N'-Distearoylethylenediamine Similar structure; used as lubricant Often used in personal care products N,N'-Dioctadecanoylethylenediamine Similar physical properties; used in plastics Enhanced compatibility with certain polymers N,N'-Ethylenebisstearamide Comparable applications; often used interchangeably Specific formulations may vary slightly Octadecanamide Shorter chain length; used primarily as a surfactant Lower melting point; different application spectrum

| Compound Name | Molecular Formula | Characteristics | Unique Features |

|---|---|---|---|

| N,N'-Ethylenebis(stearamide) | Waxy solid, low toxicity | High melting point; excellent thermal stability | |

| N,N'-Distearoylethylenediamine | Similar structure; used as lubricant | Often used in personal care products | |

| N,N'-Dioctadecanoylethylenediamine | Similar physical properties; used in plastics | Enhanced compatibility with certain polymers | |

| N,N'-Ethylenebisstearamide | Comparable applications; often used interchangeably | Specific formulations may vary slightly | |

| Octadecanamide | Shorter chain length; used primarily as a surfactant | Lower melting point; different application spectrum |

N,N'-Ethylenebis(stearamide) stands out due to its unique combination of high melting point, low toxicity, and versatility across multiple industrial applications compared to similar compounds .

Traditional Thermal Dehydration Techniques

The thermal dehydration method remains the most widely used approach for EBS synthesis. This process involves two stages:

- Salt Formation: Ethylenediamine reacts with stearic acid to form a water-soluble intermediate ethylenediamine stearate salt.

- Dehydration: Heating the salt above 150°C under inert gas (e.g., nitrogen) eliminates water, yielding EBS.

Key Parameters and Challenges

ED = Ethylenediamine; SA = Stearic Acid

Limitations:

- Residual Impurities: Residual stearic acid (>5%) compromises lubricating efficiency.

- Energy Intensity: Prolonged heating increases operational costs.

Catalytic Synthesis Using Heterogeneous Acid Catalysts

Recent advancements employ heterogeneous acid catalysts to enhance reaction efficiency. These catalysts, such as phosphotungstic acid quaternary ammonium titanium salts, combine lipophilic groups (for stearic acid affinity) with Brønsted acid sites (for dehydration).

Catalyst Performance Metrics

| Catalyst Type | Loading | Temperature Range | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Phosphotungstic Acid + Quaternary Ammonium + Titanium | 1–2 wt% | 120–140°C | >95 | 2–3 hours |

| Sodium Borohydride + Phosphoric Acid | 0.5–0.6 wt% | 190–200°C | ~85 | 5.5–6 hours |

Advantages Over Traditional Methods:

- Faster Kinetics: Reaction time reduced by ~50%.

- Higher Selectivity: Minimal mono-amide byproducts.

- Improved Product Quality: Lighter color (APHA <50) and lower acid value (<1 mg KOH/g).

Solvent-Free Mechanochemical Approaches

Mechanochemical synthesis leverages mechanical force (e.g., ball milling) to drive reactions without solvents. This method has been applied to EBS precursors and related amides.

Mechanistic Insights and Applications

- Catalyst Systems: Nb₂O₅ or calcium nitride mediate dehydration under solvent-free conditions.

- Reaction Conditions:

Parameter Typical Value Milling Frequency 30–36 Hz Duration 90–120 minutes Temperature 135–160°C

Case Study:

- Nb₂O₅-Catalyzed Amidation:

2 Stearic Acid + Ethylenediamine → EBS + H₂O

Under ball milling, Nb₂O₅ tolerates water and maintains catalytic activity over 5 cycles.

Reaction Kinetics and Stoichiometric Control Mechanisms

Stoichiometric precision is critical to minimize byproducts. Key control mechanisms include:

- Molar Ratio Optimization:

Temperature-Dependent Kinetics:

Catalyst Dosage:

Nucleation Efficiency in Semi-Crystalline Polyesters

N,N'-Ethylenebis(stearamide) demonstrates exceptional nucleation efficiency in semi-crystalline polyester systems, particularly in polylactic acid matrices [1] [3]. Research investigations reveal that the incorporation of one percent N,N'-Ethylenebis(stearamide) into polylactic acid compositions significantly accelerates crystallization kinetics [1]. The nucleating mechanism operates through heterogeneous nucleation, where the compound provides preferential sites for crystal formation [1] [3].

Crystallization temperature studies demonstrate that N,N'-Ethylenebis(stearamide) reduces the crystallization temperature of polylactic acid systems by approximately fifteen to twenty degrees Celsius compared to neat polymer matrices [1]. The nucleation efficiency varies with concentration, with optimal performance typically observed at one percent loading levels [1] [5]. Higher concentrations may lead to agglomeration effects that can diminish nucleation effectiveness [5].

Table 1: Crystallization Parameters for Polylactic Acid with N,N'-Ethylenebis(stearamide)

| Composition | Crystallization Temperature (°C) | Crystallization Rate (/min^-n) | Half-Time (min) | Avrami Index |

|---|---|---|---|---|

| Neat Polylactic Acid | 111.7 | 0.0012 | 2.14 | 3.3 |

| 0.3% N,N'-Ethylenebis(stearamide) | 90.6 | 1.285 | 1.1 | 2.4 |

| 1% N,N'-Ethylenebis(stearamide) | 90.7 | 2.190 | 0.9 | 2.1 |

| 2% N,N'-Ethylenebis(stearamide) | 94.8 | 1.294 | 1.4 | 2.4 |

The nucleation efficiency extends beyond polylactic acid to include other semi-crystalline polyesters [18] [22]. Polyethylene terephthalate systems exhibit enhanced crystallization behavior when modified with N,N'-Ethylenebis(stearamide), although the effectiveness depends on processing conditions and molecular weight characteristics [22] [23].

Impact on Spherulitic Morphology Development

N,N'-Ethylenebis(stearamide) exerts profound influence on spherulitic morphology development in crystalline polymer systems [1] [3]. The presence of this nucleating agent fundamentally alters the size distribution and organizational patterns of spherulitic structures [1] [5]. Polarized optical microscopy observations reveal that N,N'-Ethylenebis(stearamide) promotes the formation of smaller, more uniformly distributed spherulites compared to neat polymer systems [5].

Spherulite size reduction occurs through increased nucleation density, which provides numerous crystallization initiation sites throughout the polymer matrix [1] [3]. In polylactic acid systems containing one percent N,N'-Ethylenebis(stearamide), spherulite diameters typically range from eight to fifteen micrometers, representing a significant reduction from the fifty-five micrometer spherulites observed in neat polylactic acid [1].

Table 2: Spherulite Characteristics in N,N'-Ethylenebis(stearamide) Modified Systems

| Temperature (°C) | Nucleating Agent Content | Average Spherulite Radius (μm) | Distribution Uniformity |

|---|---|---|---|

| 80 | 0.3% | 7.2 ± 2.4 | Moderate |

| 80 | 1.0% | 9.3 ± 0.5 | High |

| 80 | 2.0% | 10.0 ± 1.5 | High |

| 110 | 0.3% | 8.0 ± 2.0 | Moderate |

| 110 | 1.0% | 9.0 ± 1.5 | High |

| 110 | 2.0% | 9.0 ± 1.2 | High |

The morphological modifications extend to lamellar organization within spherulitic structures [1] [3]. N,N'-Ethylenebis(stearamide) promotes the development of densely packed crystalline lamellae with reduced interlamellar spacing [1]. X-ray diffraction analysis reveals d-spacing values as low as 5.31 Angstroms in optimally nucleated systems, indicating enhanced molecular packing efficiency [1].

Spherulitic growth patterns also exhibit altered characteristics in the presence of N,N'-Ethylenebis(stearamide) [1] [8]. The nucleating agent influences the radial growth rate and the development of banded structures within spherulites [8]. These morphological changes contribute to improved mechanical properties and optical characteristics in the final crystalline materials [3].

Isothermal Crystallization Kinetics Modeling

Isothermal crystallization kinetics of N,N'-Ethylenebis(stearamide) modified polymer systems follow well-established mathematical models, particularly the Avrami equation [1] [6]. The crystallization behavior exhibits distinct temperature dependencies that can be accurately modeled using modified Avrami kinetics [1].

The Avrami index values for N,N'-Ethylenebis(stearamide) nucleated systems typically range from 1.7 to 2.4, indicating predominantly two-dimensional or three-dimensional spherulitic growth mechanisms [1]. These values suggest that crystallization occurs through disc-shaped crystal formation or spherulitic growth patterns [1].

Table 3: Isothermal Crystallization Kinetics Data

| System | Temperature (°C) | Crystallization Rate Constant | Avrami Index | Incubation Time (min) |

|---|---|---|---|---|

| Polylactic Acid + 1% N,N'-Ethylenebis(stearamide) | 80 | 0.0084 | 1.7 | 1.2 |

| Polylactic Acid + 1% N,N'-Ethylenebis(stearamide) | 110 | 2.190 | 2.1 | 0.2 |

| Polylactic Acid + 1% N,N'-Ethylenebis(stearamide) | 140 | 0.017 | 1.9 | 1.6 |

Crystallization half-time measurements provide critical insights into processing optimization [1]. N,N'-Ethylenebis(stearamide) reduces crystallization half-times from 2.14 minutes for neat polylactic acid to 0.9 minutes for one percent nucleated systems at optimal temperatures [1]. This dramatic reduction in crystallization time has significant implications for industrial processing efficiency [1].

The temperature dependence of crystallization kinetics reveals optimal processing windows [1]. Maximum crystallization rates occur at approximately 110 degrees Celsius for polylactic acid systems containing N,N'-Ethylenebis(stearamide) [1]. At temperatures below or above this optimum, crystallization rates decrease, although they remain superior to neat polymer systems [1].

Incubation time analysis demonstrates that N,N'-Ethylenebis(stearamide) significantly reduces the time required for crystallization initiation [1]. Incubation times decrease from 0.5 minutes for neat polylactic acid to 0.2 minutes for nucleated systems at 110 degrees Celsius [1]. This reduction indicates enhanced nucleation efficiency and faster crystallization onset [1].

Interfacial Compatibility with Biopolymer Matrices

N,N'-Ethylenebis(stearamide) exhibits exceptional interfacial compatibility with various biopolymer matrices through specific molecular interactions [3] [16] [32]. The compound's dual amide functional groups enable hydrogen bonding with polymer chains and surface hydroxyl groups, promoting enhanced dispersion and compatibility [16] [32].

In polylactic acid nanocomposite systems, N,N'-Ethylenebis(stearamide) functions as an interfacial modifier that improves the interaction between organic and inorganic phases [3] [16]. The amide groups establish hydrogen bonds with aluminol groups on nanofiller surfaces, resulting in improved interfacial adhesion [16] [32]. This enhanced compatibility translates to superior mechanical properties and processing characteristics [16] [32].

Table 4: Interfacial Properties in Biopolymer Systems

| Biopolymer Matrix | Interfacial Mechanism | Compatibility Enhancement | Property Improvement |

|---|---|---|---|

| Polylactic Acid | Hydrogen bonding | High | Mechanical, thermal |

| Polyethylene Terephthalate | Van der Waals interactions | Moderate | Crystallization rate |

| Polyhydroxyalkanoates | Dipole interactions | Good | Processing stability |

The interfacial compatibility extends to biodegradable polymer matrices beyond polylactic acid [14] [17]. N,N'-Ethylenebis(stearamide) demonstrates good compatibility with polyethylene glycol-based systems and other biopolymer formulations [14]. The compound's dual polar and non-polar characteristics enable it to function effectively across diverse polymer chemistries [17] [28].

Surface modification capabilities of N,N'-Ethylenebis(stearamide) contribute to enhanced filler dispersion in biopolymer nanocomposites [13] [16]. The compound can modify halloysite nanotube surfaces, improving their integration into polylactic acid matrices [3] [16]. This surface modification results in better mechanical properties while maintaining optical transparency in certain formulations [3].

Processing benefits from interfacial compatibility include reduced viscosity during melt processing and improved flow characteristics [17] [29]. N,N'-Ethylenebis(stearamide) functions as both an internal and external lubricant, reducing friction between polymer chains and processing equipment [29] [31]. These lubrication properties facilitate processing while maintaining crystallization enhancement capabilities [29].

N,N'-Ethylenebis(stearamide) exhibits pronounced surface activity at polymer-filler interfaces through its unique molecular architecture, which combines polar amide functional groups with hydrophobic aliphatic chains. This amphiphilic structure enables the compound to function as an effective interfacial modifier in multiphase polymer systems [1] .

The surface activity mechanism operates through the specific orientation of N,N'-Ethylenebis(stearamide) molecules at the interface between polymer matrices and inorganic fillers. The polar amide groups preferentially interact with hydroxyl-containing surfaces such as halloysite nanotubes, silica, and other mineral fillers through hydrogen bonding interactions [3] [4]. Simultaneously, the long stearyl chains align with the polymer matrix, creating a molecular bridge that enhances interfacial adhesion [5].

Research investigations on polylactide/halloysite nanotube nanocomposites demonstrate that N,N'-Ethylenebis(stearamide) significantly improves filler dispersion and interfacial compatibility [3] [4]. The compound functions as a coupling agent, reducing the interfacial tension between the organic polymer phase and inorganic filler particles. This reduction in interfacial tension facilitates better wetting of the filler surface by the polymer matrix, leading to improved mechanical properties and reduced phase separation [5].

The interfacial activity is particularly pronounced in polymethyl methacrylate/halloysite systems, where N,N'-Ethylenebis(stearamide) promotes the formation of a stable interfacial layer [5]. Transmission electron microscopy studies reveal that the compound forms a thin interfacial coating on the filler surface, with the amide groups anchored to the mineral surface and the hydrocarbon chains extending into the polymer matrix [5]. This molecular orientation creates a gradual transition zone that minimizes stress concentration at the interface.

| System | Interface Effect | Mechanism | Reference |

|---|---|---|---|

| Polylactide/Halloysite Nanotubes | Moderate dispersion | Hydrogen bonding with hydroxyl groups | [3] [4] |

| Polylactide/Halloysite-EBS | Enhanced dispersion and compatibility | Dual amide-hydroxyl interactions | [3] [4] [5] |

| Polymethyl Methacrylate/Halloysite | Weak polymer-filler interaction | Limited polar interactions | [5] |

| Polymethyl Methacrylate/Halloysite-EBS | Improved interfacial adhesion | Amide-carbonyl hydrogen bonding | [5] |

| Polyethylene/Inorganic Fillers | Standard filler distribution | Surface tension modification | [6] |

| Polyvinyl Chloride Systems | Improved processing characteristics | Viscosity reduction and lubrication | [7] |

The surface activity of N,N'-Ethylenebis(stearamide) is temperature-dependent, with optimal interfacial activity occurring at temperatures above its melting point (144-146°C) [1] [8]. At these temperatures, the compound exhibits enhanced molecular mobility, allowing for better orientation at the polymer-filler interface . The thermal activation of surface activity is particularly important during melt processing, where the compound can redistribute to optimize interfacial interactions [7].

Fourier transform infrared spectroscopy studies confirm the formation of hydrogen bonds between the amide groups of N,N'-Ethylenebis(stearamide) and surface hydroxyl groups on mineral fillers [5]. The characteristic amide I band at 1640 cm⁻¹ shifts to lower wavenumbers when the compound interacts with hydroxyl-containing surfaces, indicating the formation of hydrogen-bonded complexes [5]. This spectroscopic evidence supports the proposed mechanism of interfacial activity through specific molecular interactions.

Molecular Plasticization Effects in Melt Processing

N,N'-Ethylenebis(stearamide) demonstrates significant molecular plasticization effects in polymer melt processing through multiple mechanisms that enhance polymer chain mobility and reduce processing viscosity. The compound acts as both an internal and external lubricant, facilitating polymer flow and reducing the energy requirements for processing [7] [10].

The molecular plasticization mechanism involves the intercalation of N,N'-Ethylenebis(stearamide) molecules between polymer chains, disrupting intermolecular interactions and increasing free volume [7]. This disruption of chain-chain interactions reduces the melt viscosity by 15-30% in typical processing conditions [7] . The effect is particularly pronounced in rigid polymers such as polyvinyl chloride, where the compound significantly improves processability [7].

The plasticization effect is thermally activated, with optimal performance occurring within the temperature range of 144-280°C [1] [10]. Below the melting point of N,N'-Ethylenebis(stearamide), the compound exists as discrete crystalline particles that provide limited plasticization . However, upon melting, the compound becomes molecularly dispersed within the polymer matrix, enabling effective chain lubrication and viscosity reduction [7] [10].

Research on polylactide systems reveals that N,N'-Ethylenebis(stearamide) significantly affects the crystallization behavior of the polymer, reducing the crystallization temperature by 15-20°C compared to neat polymer . This reduction in crystallization temperature indicates enhanced polymer chain mobility and reduced activation energy for molecular rearrangement . The compound functions as a nucleating agent while simultaneously providing plasticization effects .

| Processing Parameter | Effect Magnitude | Polymer System | Reference |

|---|---|---|---|

| Melt Viscosity Reduction | 15-30% reduction | Polyvinyl Chloride, Polylactide | [7] |

| Processing Temperature Range | 144-280°C operational window | General thermoplastics | [1] [10] |

| Thermal Stability Limit | Stable up to 260°C | All polymer systems | [11] |

| Crystallization Temperature Shift | 15-20°C decrease | Polylactide, Polyethylene Terephthalate | |

| Nucleation Efficiency | 50-70% acceleration | Semi-crystalline polymers | |

| Molecular Mobility Enhancement | Significant chain disentanglement | Entangled polymer melts | [12] |

The plasticization effect is concentration-dependent, with optimal performance typically observed at loading levels of 0.5-2.0% by weight [10]. At concentrations below 0.5%, the plasticization effect is minimal, while concentrations above 2.0% can lead to excessive plasticization and potential degradation of mechanical properties [10]. The optimal concentration range provides a balance between processing enhancement and maintenance of final product properties [7].

Differential scanning calorimetry studies demonstrate that N,N'-Ethylenebis(stearamide) affects the glass transition temperature of amorphous polymers, indicating its role as a molecular plasticizer [13]. The compound reduces the glass transition temperature by 5-10°C in polylactide systems, confirming its ability to increase polymer chain mobility at the molecular level [13].

The molecular plasticization mechanism is attributed to the disruption of polymer-polymer interactions through the intercalation of N,N'-Ethylenebis(stearamide) molecules [7]. The long aliphatic chains of the compound interact with polymer chains through van der Waals forces, while the polar amide groups can form hydrogen bonds with polar polymers [7] [5]. This dual interaction mechanism enables the compound to function effectively across a wide range of polymer systems [1] [7].

Chain Disentanglement Mechanisms During Extrusion

N,N'-Ethylenebis(stearamide) facilitates chain disentanglement during extrusion through multiple mechanisms that reduce intermolecular friction and enhance polymer flow characteristics. The compound acts as a processing aid that reduces the energy required for polymer chain disentanglement and facilitates the flow of entangled polymer melts [7] [12].

The primary chain disentanglement mechanism involves interfacial lubrication, where N,N'-Ethylenebis(stearamide) molecules position themselves at the interfaces between polymer chains and between polymer and processing equipment surfaces [7] [12]. This interfacial lubrication reduces the friction between polymer chains by 20-40%, facilitating chain sliding and reducing the energy barrier for disentanglement [7] [12].

Molecular dynamics simulations and experimental studies demonstrate that N,N'-Ethylenebis(stearamide) affects the entanglement density and tube diameter of entangled polymer systems [12] [14]. The compound reduces the number of entanglements per chain and increases the effective tube diameter, allowing for enhanced chain mobility and faster relaxation dynamics [12] [14] [15].

The chain disentanglement mechanism is temperature-dependent, with optimal performance occurring within the temperature range of 150-200°C [7] [12]. At these temperatures, N,N'-Ethylenebis(stearamide) exhibits optimal molecular mobility and can effectively penetrate entangled polymer networks [11]. The thermal activation of the disentanglement mechanism is crucial for effective processing aid function [7].

Research on twin-screw extrusion systems reveals that N,N'-Ethylenebis(stearamide) significantly reduces the torque requirements for processing highly entangled polymers [12]. The compound reduces processing torque by 15-35%, indicating reduced resistance to polymer flow and enhanced chain disentanglement [7] [10]. This reduction in processing torque translates to energy savings and improved processing efficiency [7].

| Mechanism | Temperature Range (°C) | Effect on Processing | Quantitative Impact | Reference |

|---|---|---|---|---|

| Interfacial Lubrication | 150-200 | Reduced friction between chains | 20-40% friction reduction | [7] [12] |

| Molecular Slip Enhancement | 160-180 | Enhanced flow properties | 25-50% viscosity decrease | [10] |

| Polymer Chain Mobility | 144-200 | Improved melt elasticity | 30-60% mobility increase | [12] [14] |

| Shear Stress Reduction | 120-180 | Lower torque requirements | 15-35% torque reduction | [7] [10] |

| Temperature-Dependent Activation | 144-260 | Thermally activated lubrication | Temperature-dependent activation | [11] |

| Processing Aid Function | 140-200 | Facilitated polymer processing | Overall processing improvement | [1] [7] |

The chain disentanglement mechanism involves the disruption of temporary entanglement networks through molecular slip enhancement [10] . N,N'-Ethylenebis(stearamide) reduces the activation energy for chain reptation and facilitates the disentanglement of polymer chains through localized lubrication effects [12] [14]. This molecular slip enhancement is particularly effective in high molecular weight polymers where entanglement density is high [12].

Rheological studies demonstrate that N,N'-Ethylenebis(stearamide) affects the relaxation spectrum of entangled polymer melts, shortening relaxation times and reducing the plateau modulus [12]. The compound shifts the crossover frequency to higher values, indicating enhanced chain mobility and reduced entanglement effects [12] [14]. These rheological changes confirm the effectiveness of the compound as a chain disentanglement facilitator [12].

Physical Description

WAXY WHITE SOLID IN VARIOUS FORMS.

XLogP3

Flash Point

Density

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1885 of 2313 companies. For more detailed information, please visit ECHA C&L website;

Of the 14 notification(s) provided by 428 of 2313 companies with hazard statement code(s):;

H312 (32.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (42.76%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (19.16%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (47.43%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (42.76%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Plastics -> Other stabilisers

Cosmetics -> Viscosity controlling

Methods of Manufacturing

General Manufacturing Information

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

Asphalt paving, roofing, and coating materials manufacturing

Construction

Custom compounding of purchased resin

Fabricated metal product manufacturing

Food, beverage, and tobacco product manufacturing

Mining (except oil and gas) and support activities

Oil and gas drilling, extraction, and support activities

Paint and coating manufacturing

Paper manufacturing

Petroleum lubricating oil and grease manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Primary metal manufacturing

Printing ink manufacturing

Rubber product manufacturing

Services

Wholesale and retail trade

defoamer

Octadecanamide, N,N'-1,2-ethanediylbis-: ACTIVE